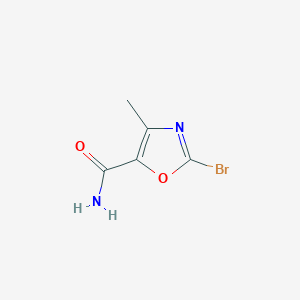
2-Bromo-4-methyloxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methyloxazole-5-carboxamide is a heterocyclic compound with the molecular formula C5H5BrN2O2. It is part of the oxazole family, which is known for its significant role in medicinal chemistry due to its biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyloxazole-5-carboxamide typically involves the bromination of 4-methyloxazole-5-carboxamide. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyloxazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives .
Scientific Research Applications
2-Bromo-4-methyloxazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-Bromo-4-methyloxazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methyloxazole-4-carboxylic acid
- 2-Amino-5-bromo-4-methylthiazole
- Methyl 2-bromo-5-methylthiazole-4-carboxylate
Uniqueness
2-Bromo-4-methyloxazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both bromine and carboxamide functional groups. This combination imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
2-Bromo-4-methyloxazole-5-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a bromine atom at the 2-position, a methyl group at the 4-position, and a carboxamide functional group at the 5-position of the oxazole ring. Its unique structural characteristics position it as a promising candidate for various therapeutic applications, particularly in medicinal chemistry.
The molecular formula of this compound is C5H6BrN3O. The presence of nitrogen and oxygen within its oxazole ring contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C5H6BrN3O |
| Molecular Weight | 200.02 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors essential for microbial growth.
Interaction Studies
Interaction studies using molecular docking simulations have suggested that this compound binds effectively to various biological targets. These studies are crucial for elucidating its potential therapeutic mechanisms and guiding further research into its applications in treating infections and possibly other diseases.
Case Studies and Research Findings
- Antimicrobial Screening : A series of derivatives based on oxazole structures, including this compound, were synthesized and screened for antimicrobial activity. Results showed promising growth inhibition against multiple bacterial strains, suggesting potential for development as an antimicrobial agent.
- Molecular Docking Analysis : Computational studies have indicated that this compound interacts with target proteins involved in metabolic pathways. These findings highlight its potential as a lead compound for further pharmacological development.
- Comparative Analysis with Similar Compounds : When compared to other oxazole derivatives, such as 2-Bromooxazole-4-carboxylic acid and Methyl 2-bromo-4-methyloxazole-5-carboxylate, this compound shows distinct biological properties that may be attributed to its specific functional groups.
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Molecular Docking | Potential interactions with metabolic enzymes |
| Comparative Analysis | Unique properties compared to similar oxazole compounds |
Properties
Molecular Formula |
C5H5BrN2O2 |
|---|---|
Molecular Weight |
205.01 g/mol |
IUPAC Name |
2-bromo-4-methyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9) |
InChI Key |
ITPUXIRLHPMZPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















